![molecular formula C16H14FN3O3S3 B2800241 N-(6-fluorobenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide CAS No. 1008249-81-7](/img/structure/B2800241.png)
N-(6-fluorobenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide
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Overview
Description
“N-(6-fluorobenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide” is a chemical compound that contains several functional groups, including a fluorobenzothiazole, a thiophene sulfonyl group, and a pyrrolidine carboxamide. These groups suggest that the compound could have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the benzothiazole ring, the introduction of the fluorine atom, and the coupling with the thiophene sulfonyl group and the pyrrolidine carboxamide. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound, based on its name, would include a benzothiazole ring with a fluorine atom at the 6-position, a thiophene ring attached via a sulfonyl group, and a pyrrolidine ring with a carboxamide group. The presence of these rings and functional groups would likely result in a rigid and planar structure .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, the presence of the fluorine atom could increase its lipophilicity, while the carboxamide group could participate in hydrogen bonding .Scientific Research Applications
- A series of isoxazole derivatives of this compound were synthesized and evaluated for their cytotoxicity. These derivatives exhibited anti-cancer activity against several cancer cell lines, including Colo205, U937, MCF7, and A549 .
- Notably, one of the promising compounds (designated as “20c”) induced G2/M cell cycle arrest in Colo205 cells. Additionally, it significantly increased the levels of p53, a tumor suppressor protein. The altered balance of key mitochondrial proteins (Bcl-2 and Bax) led to apoptosis by accelerating caspase expression. Compound 20c could be considered a potential small-molecule activator of p53, regulating the balance between cell proliferation and apoptosis .
- Oxidovanadium(IV) complexes of a related compound, 2-((E)-(6-fluorobenzo[d]thiazol-2-ylimino)methyl)-6-methoxyphenol, were studied for their antimicrobial and antioxidant activities. These complexes demonstrated promising properties, making them relevant for further investigation .
- A unique series of compounds was prepared from glutaric acid and various 2-amino thiazoles. Among them, N-(thiazol-2-yl)piperidine-2,6-dione derivatives were synthesized and characterized. These compounds hold potential for diverse applications .
- While the specific application in colon cancer models requires further biological testing, the compound’s effects on Colo205 cells suggest its potential as a therapeutic candidate. Investigating its efficacy in animal models could provide valuable insights .
Anti-Cancer Activity
Antimicrobial and Antioxidant Properties
Synthesis of N-(thiazol-2-yl)piperidine-2,6-dione Derivatives
In Vivo Colon Cancer Models
Future Directions
properties
IUPAC Name |
N-(6-fluoro-1,3-benzothiazol-2-yl)-1-thiophen-2-ylsulfonylpyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3O3S3/c17-10-5-6-11-13(9-10)25-16(18-11)19-15(21)12-3-1-7-20(12)26(22,23)14-4-2-8-24-14/h2,4-6,8-9,12H,1,3,7H2,(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKFGOZQXXUCMPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=CS2)C(=O)NC3=NC4=C(S3)C=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-fluorobenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide |
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